molecular formula C32H40BNO2 B13130881 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B13130881
M. Wt: 481.5 g/mol
InChI Key: CVVXUZRZYUJFDS-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with tert-butyl groups and a phenyl ring bearing a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, introduction of tert-butyl groups, and attachment of the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various coupling reactions to form new carbon-carbon bonds. The dioxaborolane moiety plays a crucial role in these reactions by facilitating the formation of boronate esters, which are key intermediates in the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole lies in its specific combination of functional groups and core structure. The carbazole core provides a rigid and planar framework, while the tert-butyl groups enhance solubility and stability. The dioxaborolane moiety enables versatile reactivity in coupling reactions, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C32H40BNO2

Molecular Weight

481.5 g/mol

IUPAC Name

3,6-ditert-butyl-9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole

InChI

InChI=1S/C32H40BNO2/c1-29(2,3)21-11-17-27-25(19-21)26-20-22(30(4,5)6)12-18-28(26)34(27)24-15-13-23(14-16-24)33-35-31(7,8)32(9,10)36-33/h11-20H,1-10H3

InChI Key

CVVXUZRZYUJFDS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C

Origin of Product

United States

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